4-Bromobiphenyl (CAS 92-66-0) is a highly stable, mono-functionalized aryl halide that serves as a foundational building block in advanced organic synthesis. Featuring a rigid biphenyl core and a single reactive bromine atom at the para position, it is the industry-standard electrophile for palladium-catalyzed C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) cross-coupling reactions. For procurement teams and scale-up chemists, 4-bromobiphenyl offers a highly predictable reactivity profile combined with excellent shelf-stability. It is utilized extensively in the commercial manufacturing of OLED hole-transport materials (HTMs), nematic liquid crystals, and complex pharmaceutical intermediates, where precise mono-substitution and structural rigidity are strict requirements [1].
Substituting 4-bromobiphenyl with cheaper or seemingly similar analogs introduces severe process and performance liabilities. While 4-chlorobiphenyl is less expensive, the high bond dissociation energy of the C-Cl bond renders it largely inert under standard palladium catalysis, forcing manufacturers to invest in costly, proprietary phosphine ligands and higher reaction temperatures that negate any raw material savings [1]. Conversely, 4-iodobiphenyl offers higher reactivity but suffers from poor photochemical and thermal stability, requiring specialized handling and storage to prevent premature dehalogenation [2]. Furthermore, attempting to use 4,4'-dibromobiphenyl as a substitute in end-capping applications inevitably leads to symmetric di-substitution or unwanted polymerization, ruining the discrete molecular architectures required for small-molecule OLED dopants and targeted active pharmaceutical ingredients [3].
In standard palladium-catalyzed cross-coupling environments, the reactivity of the bromo-site vastly outperforms the chloro-site, dictating catalyst selection and process economics. Competitive coupling assays using 4-bromochlorobenzene as a model demonstrate that the bromo-site achieves complete conversion to yield the biphenyl derivative, while the chloro-site remains entirely unreacted (0% conversion) under standard mild conditions [1]. This fundamental difference in leaving group strength means that 4-bromobiphenyl can be efficiently coupled using inexpensive, off-the-shelf catalysts.
| Evidence Dimension | Chemoselective conversion rate under standard Pd-catalysis |
| Target Compound Data | Bromo-site (representing 4-Bromobiphenyl): >99% conversion |
| Comparator Or Baseline | Chloro-site (representing 4-Chlorobiphenyl): 0% conversion |
| Quantified Difference | Absolute chemoselectivity for the bromo-leaving group over the chloro-leaving group |
| Conditions | Standard Suzuki coupling conditions with phenylboronic acid and basic Pd-catalyst |
Allows manufacturers to achieve high yields using standard, low-cost palladium catalysts, avoiding the expensive proprietary ligands required to activate 4-chlorobiphenyl.
While aryl iodides are highly reactive, they suffer from significant instability during storage and high-temperature processing due to low bond dissociation activation energies. Quantitative pulse radiolysis studies reveal that the activation energy for C-I bond dissociation from the triplet state in 4-iodobiphenyl is only 3.4 kcal/mol. In stark contrast, the C-Br bond in 4-bromobiphenyl exhibits an activation energy of 10 to 13 kcal/mol [1]. This significantly higher energy barrier prevents premature photolytic or thermal degradation during manufacturing.
| Evidence Dimension | Activation energy for triplet-state carbon-halogen bond dissociation |
| Target Compound Data | 4-Bromobiphenyl: 10–13 kcal/mol |
| Comparator Or Baseline | 4-Iodobiphenyl: 3.4 kcal/mol |
| Quantified Difference | ~3 to 4-fold higher activation energy barrier for bond dissociation |
| Conditions | Variable temperature pulse radiolysis in toluene |
Ensures long-term shelf stability and prevents yield-destroying dehalogenation during high-temperature industrial scale-up, eliminating the need for dark-room or sub-ambient handling.
For the synthesis of discrete hole-transport layers (HTLs) and small-molecule OLED dopants, precise mono-functionalization is required. Using 4-bromobiphenyl as an electrophile guarantees single-site end-capping of triarylamine cores, yielding soluble, processable molecular species. If 4,4'-dibromobiphenyl is used as a substitute, the presence of two reactive sites inevitably triggers symmetric di-substitution or uncontrolled step-growth polymerization [1]. This strict mono-functionality is critical for maintaining the specific molecular weight and vacuum-evaporation properties of the final material.
| Evidence Dimension | Reactive site stoichiometry |
| Target Compound Data | 4-Bromobiphenyl: 1 reactive site (100% mono-capping) |
| Comparator Or Baseline | 4,4'-Dibromobiphenyl: 2 reactive sites (leads to cross-linking/polymerization) |
| Quantified Difference | Prevention of polymeric byproducts; 100% selectivity for discrete molecule formation |
| Conditions | Buchwald-Hartwig amination or Suzuki coupling for OLED HTM synthesis |
Crucial for synthesizing discrete, vacuum-processable small molecules for electronics, where polymeric impurities would ruin device performance.
4-Bromobiphenyl is the premier choice for end-capping triarylamine cores to produce high-performance hole-transport layers. Its mono-functional nature prevents unwanted polymerization, while the rigid biphenyl structure enhances the glass transition temperature (Tg) and hole mobility of the final device, directly leveraging its superior stability profile over iodinated analogs [1].
In the production of complex biaryl active pharmaceutical ingredients, 4-bromobiphenyl serves as the optimal electrophile for Suzuki-Miyaura and Buchwald-Hartwig couplings. It avoids the expensive, specialized phosphine ligands required to activate 4-chlorobiphenyl, while offering much greater shelf-life and process stability than 4-iodobiphenyl during large-scale manufacturing [2].
The rigid, linear geometry of the para-substituted biphenyl system is essential for liquid crystal applications. 4-Bromobiphenyl allows for predictable, high-yield extension of the rigid-rod core via standard cross-coupling, ensuring the final molecules possess the correct aspect ratio and phase transition temperatures required for advanced display technologies [3].
Corrosive;Irritant;Environmental Hazard